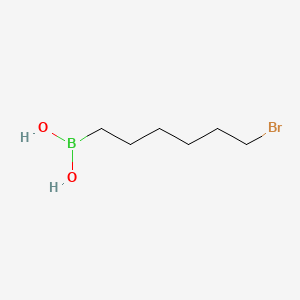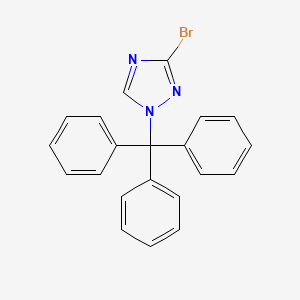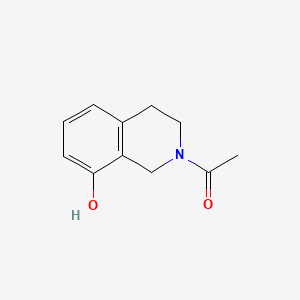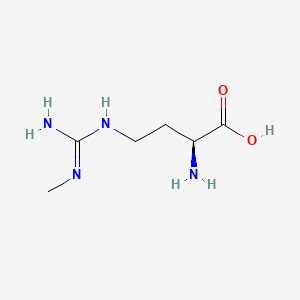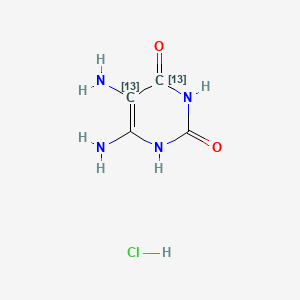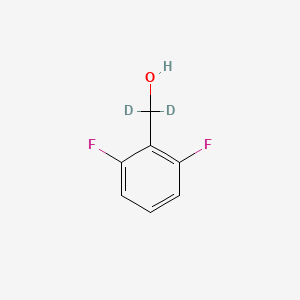
2,6-Difluorophenylmethanol-d2
概要
説明
科学的研究の応用
Aggregation-Induced Emission (AIE)
2,6-Difluorophenylmethanol-d2: is utilized in the study of AIE, a phenomenon where non-luminescent molecules in solution emit light upon aggregation . This property is crucial for developing new organic luminophores for delayed luminescence-based applications, such as time-gated bio-sensing and temperature sensing. The compound’s ability to exhibit AIE can lead to advancements in molecular thermometers that operate under aqueous conditions.
Thermally Activated Delayed Fluorescence (TADF)
The compound’s structure allows for the exploration of TADF, where the emission of light is delayed due to thermal activation . This characteristic is significant for creating materials for organic light-emitting diodes (OLEDs) and other electronic devices. The study of 2,6-Difluorophenylmethanol-d2 in this context can contribute to the development of more efficient and longer-lasting OLED materials.
FtsZ Allosteric Inhibition
In the field of microbiology, 2,6-Difluorophenylmethanol-d2 plays a role in the investigation of FtsZ allosteric inhibition . FtsZ is a protein essential for bacterial cell division, and its inhibition can lead to new antibacterial agents. The compound’s structure aids in understanding the interactions within the allosteric pocket of FtsZ, which is pivotal for designing novel antibiotics.
Molecular Docking Studies
2,6-Difluorophenylmethanol-d2: is used in molecular docking studies to simulate its interaction with various proteins . These studies help in predicting the binding affinities and conformations of the compound within biological targets, which is beneficial for drug design and discovery processes.
Metabolic Research
The deuterated form of the compound, 2,6-Difluorophenylmethanol-d2 , is valuable in metabolic research . Stable isotope labeling allows researchers to trace metabolic pathways safely in vivo, providing insights into the metabolism of drugs and other substances within the body.
Environmental Pollutant Standards
In environmental science, 2,6-Difluorophenylmethanol-d2 is used as a standard for stable isotope-labeled compounds . These standards are essential for the detection and quantification of pollutants in air, water, soil, and food, contributing to environmental monitoring and safety assessments.
Safety And Hazards
特性
IUPAC Name |
dideuterio-(2,6-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2/i4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVICICZQETYOGS-APZFVMQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=CC=C1F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluorophenylmethanol-d2 | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



